molecular formula C5H7N5O4 B12920897 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione CAS No. 880-83-1

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione

Cat. No.: B12920897
CAS No.: 880-83-1
M. Wt: 201.14 g/mol
InChI Key: JEXYXVFIUHVCTR-UHFFFAOYSA-N
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Description

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound is characterized by the presence of hydrazinyl, methyl, and nitro functional groups attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of a nitro group to the pyrimidine ring.

    Methylation: Addition of a methyl group to the pyrimidine ring.

    Hydrazination: Introduction of a hydrazinyl group.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitro group.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Various substitution reactions can occur, especially at the hydrazinyl and methyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Nitro group oxidation products.

    Reduction Products: Amino derivatives.

    Substitution Products: Halogenated or alkylated pyrimidines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various pyrimidine derivatives.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to biological molecules.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain bacteria and fungi.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly in anticancer and antiviral therapies.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Agrochemicals: Potential use in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione: Similar structure but with an amino group instead of a hydrazinyl group.

    6-Hydrazinyl-3-methyl-5-chloropyrimidine-2,4(3h,5h)-dione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

6-Hydrazinyl-3-methyl-5-nitropyrimidine-2,4(3h,5h)-dione is unique due to the combination of hydrazinyl, methyl, and nitro groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

880-83-1

Molecular Formula

C5H7N5O4

Molecular Weight

201.14 g/mol

IUPAC Name

(6Z)-6-hydrazinylidene-3-methyl-5-nitro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7N5O4/c1-9-4(11)2(10(13)14)3(8-6)7-5(9)12/h2H,6H2,1H3,(H,7,8,12)

InChI Key

JEXYXVFIUHVCTR-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=O)C(/C(=N/N)/NC1=O)[N+](=O)[O-]

Canonical SMILES

CN1C(=O)C(C(=NN)NC1=O)[N+](=O)[O-]

Origin of Product

United States

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